molecular formula C11H12N2O B11904878 (S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11904878
M. Wt: 188.23 g/mol
InChI Key: WSKIQGDMNCTVSA-JTQLQIEISA-N
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Description

(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a cyclopropyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted anilines with cyclopropyl ketones in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog without the cyclopropyl group.

    Dihydroquinoxaline: Lacks the cyclopropyl group but shares the core structure.

    Cyclopropylquinoxaline: Similar but with different substitution patterns.

Uniqueness

(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(3S)-3-cyclopropyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C11H12N2O/c14-11-10(7-5-6-7)12-8-3-1-2-4-9(8)13-11/h1-4,7,10,12H,5-6H2,(H,13,14)/t10-/m0/s1

InChI Key

WSKIQGDMNCTVSA-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@H]2C(=O)NC3=CC=CC=C3N2

Canonical SMILES

C1CC1C2C(=O)NC3=CC=CC=C3N2

Origin of Product

United States

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